![molecular formula C11H14O2 B1302071 2-[(4-Methylphenyl)methyl]-1,3-dioxolane CAS No. 4412-50-4](/img/structure/B1302071.png)

2-[(4-Methylphenyl)methyl]-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(4-Methylphenyl)methyl]-1,3-dioxolane" is a derivative of 1,3-dioxolane, which is a heterocyclic acetal with interesting chemical properties that make it a valuable intermediate in organic synthesis. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related 1,3-dioxolane derivatives, which can be useful in understanding the chemistry of "2-[(4-Methylphenyl)methyl]-1,3-dioxolane".

Synthesis Analysis

The synthesis of 1,3-dioxolane derivatives typically involves the condensation of aldehydes or ketones with ethylene glycol or other diols. For example, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane was achieved through an acetal exchange reaction followed by dehydrochlorination . Similarly, 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl was synthesized from benzaldehyde condensation and subsequent reactions . These methods suggest that "2-[(4-Methylphenyl)methyl]-1,3-dioxolane" could potentially be synthesized through a similar pathway, starting with a 4-methylbenzaldehyde precursor.

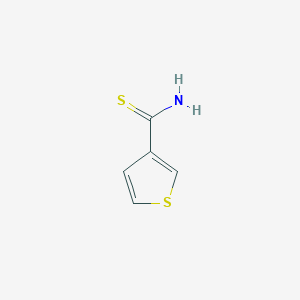

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives is characterized by the presence of a 1,3-dioxolane ring, which can influence the reactivity and stability of the compound. For instance, the dimerization of a 1,3-dioxolan-4-one derivative resulted in a specific stereochemical outcome, as confirmed by X-ray diffraction . This indicates that the stereochemistry of the substituents on the 1,3-dioxolane ring can be crucial in determining the final structure of the synthesized compounds.

Chemical Reactions Analysis

1,3-Dioxolane derivatives are known to undergo various chemical reactions, including polymerization and ring-opening reactions. Radical and cationic polymerizations have been reported for different 1,3-dioxolane derivatives 10. For example, 2-methylene-4-phenyl-1,3-dioxolane undergoes free radical ring-opening polymerization to produce polyesters . The presence of a phenyl group in the monomer can lead to regioselective polymerization, as seen in the case of 4-methylene-2-styryl-1,3-dioxolane10. These findings suggest that "2-[(4-Methylphenyl)methyl]-1,3-dioxolane" may also participate in similar polymerization or ring-opening reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives can be influenced by their molecular structure. For instance, the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was studied, revealing that degradation at different temperatures leads to various products, including the monomer and other volatile compounds . The polymerization of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane also showed that the polymerization mechanism and the resulting polymer's properties are influenced by the substituents on the dioxolane ring . These studies imply that the physical and chemical properties of "2-[(4-Methylphenyl)methyl]-1,3-dioxolane" would be affected by the methyl substituent on the phenyl group and the dioxolane ring's inherent characteristics.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-methylphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-2-4-10(5-3-9)8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSWNOKIEOBRKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374450 |

Source

|

| Record name | 2-[(4-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylphenyl)methyl]-1,3-dioxolane | |

CAS RN |

4412-50-4 |

Source

|

| Record name | 2-[(4-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)